molecular formula C8H9NO3 B102812 2,3-Dimethyl-4-nitrophenol CAS No. 19499-93-5

2,3-Dimethyl-4-nitrophenol

Cat. No.: B102812
CAS No.: 19499-93-5
M. Wt: 167.16 g/mol
InChI Key: DAEZHJNJHQAEPE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-nitrophenol (2,3-DMNP) is an organic compound belonging to the nitrophenol family. It is a colorless solid that is soluble in water and organic solvents. It has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It has been used as a reagent for various reactions, as an inhibitor of enzymes, and as a therapeutic agent in the treatment of certain diseases.

Scientific Research Applications

Biodegradation and Environmental Remediation

  • DMNP is a breakdown product of certain organophosphate insecticides, notably fenitrothion. It has been found to be highly toxic, making its complete degradation crucial for environmental decontamination. Research has highlighted microorganisms capable of utilizing DMNP as a sole carbon and energy source, aiding in bioremediation efforts (Bhushan et al., 2000).

Chemical Synthesis and Analysis

  • Synthesis processes for DMNP derivatives, such as 4,5-Dimethyl-2-nitrophenol, have been developed, with applications in chemical industries. The synthesis involves direct nitrification, and the structural and spectroscopic properties of these derivatives are studied for various applications (Xi, 2008).

Electrochemical Studies

  • DMNP and its derivatives are subjects of electrochemical research. Studies have explored their reduction in different solvents and conditions, providing insights into their behavior in electrochemical systems. This research has implications for both environmental monitoring and the development of electrochemical sensors (Silvester et al., 2006).

Toxicity and Environmental Impact

  • The toxicity of DMNP and its derivatives to various microorganisms and its impact on environmental systems have been studied extensively. This research is crucial in understanding the ecological implications of DMNP presence in the environment, particularly in relation to wastewater treatment and the toxicity to specific bacterial strains (O'Connor & Young, 1989).

Atmospheric Studies

  • Research on the atmospheric occurrence of nitrophenols, including DMNP, has been conducted. These studies focus on their presence in various phases (gas, rainwater, cloud, fog, and snow) and their sources, such as combustion processes and secondary formation in the atmosphere. Understanding their atmospheric behavior is critical for assessing environmental and human health risks (Harrison et al., 2005).

Safety and Hazards

2,3-Dimethyl-4-nitrophenol is toxic if swallowed and harmful in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust and wearing protective gloves, eye protection, and face protection .

Future Directions

While specific future directions for 2,3-Dimethyl-4-nitrophenol were not found, research on nitrophenols in general is ongoing. For example, the reduction of 4-nitrophenol to 4-aminophenol is being studied as a potential approach for treating obesity and non-alcoholic fatty liver disease . Additionally, the reduction of 4-nitrophenol is considered an important step in industrial water treatment and an attractive synthetic pathway .

Mechanism of Action

Target of Action

Nitrophenols, the class of compounds to which 2,3-dimethyl-4-nitrophenol belongs, are known to interact with various biological molecules and processes .

Mode of Action

The exact mode of action of this compound is not well-documented. Nitrophenols, in general, are known to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress, leading to various cellular changes .

Biochemical Pathways

Nitrophenols have been reported to interfere with oxidative phosphorylation, a critical process in cellular energy production .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. Nitrophenols are generally metabolized via nitro reduction

Result of Action

Nitrophenols can cause oxidative stress, leading to cellular damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and reactivity .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-4-nitrophenol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions can lead to changes in the enzymatic activity, affecting the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to increased production of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can trigger various cellular responses, including the activation of signaling pathways that regulate cell survival and apoptosis. Additionally, this compound can affect gene expression by modulating the activity of transcription factors involved in stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can disrupt normal cellular processes and lead to various physiological effects. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . The degradation products may also have biological effects, which need to be considered in long-term studies. Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, altering their sensitivity to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Studies have shown that there is a threshold dose above which the adverse effects become significant. Additionally, chronic exposure to high doses of this compound can lead to long-term health effects, including organ damage and impaired physiological function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound can affect metabolic flux and alter the levels of key metabolites involved in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the action of targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, the accumulation of this compound in the mitochondria can lead to mitochondrial dysfunction and the induction of apoptosis.

Properties

IUPAC Name

2,3-dimethyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEZHJNJHQAEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537126
Record name 2,3-Dimethyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19499-93-5
Record name 2,3-Dimethyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-4-nitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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